molecular formula C23H14F3NO3 B2910670 2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione CAS No. 1119391-65-9

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2910670
CAS No.: 1119391-65-9
M. Wt: 409.364
InChI Key: KQIRSOZFLOLFJG-UHFFFAOYSA-N
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Description

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indane-1,3-dione core with a phenyl group and a 4-(trifluoromethoxy)phenyl group attached via an amino methylene bridge. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of indane-1,3-dione with an appropriate aniline derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which is then cyclized to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness. The choice of raw materials and reagents also plays a significant role in the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s ability to interact with specific molecular targets can be leveraged to design novel treatments for various diseases.

    Industry: Industrial applications may involve the use of the compound in the production of specialty chemicals, materials, or as a catalyst in certain processes.

Mechanism of Action

The mechanism of action of 2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The trifluoromethoxy group, in particular, can enhance binding affinity and selectivity, making the compound a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)methylene)indane-1,3-dione: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    2-(Phenyl((4-methoxyphenyl)amino)methylene)indane-1,3-dione: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in electronic and steric effects.

    2-(Phenyl((4-chlorophenyl)amino)methylene)indane-1,3-dione:

Uniqueness

The presence of the trifluoromethoxy group in 2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These characteristics can enhance the compound’s stability, reactivity, and binding affinity, making it distinct from similar compounds.

Properties

IUPAC Name

3-hydroxy-2-[C-phenyl-N-[4-(trifluoromethoxy)phenyl]carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO3/c24-23(25,26)30-16-12-10-15(11-13-16)27-20(14-6-2-1-3-7-14)19-21(28)17-8-4-5-9-18(17)22(19)29/h1-13,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKLPXKCRLJDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OC(F)(F)F)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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